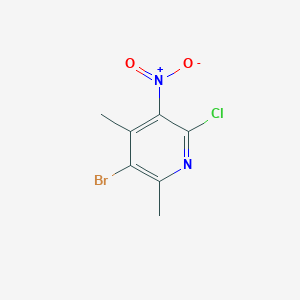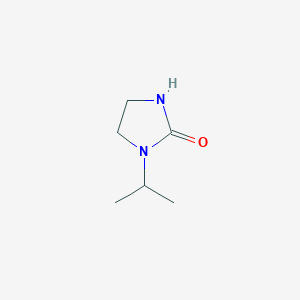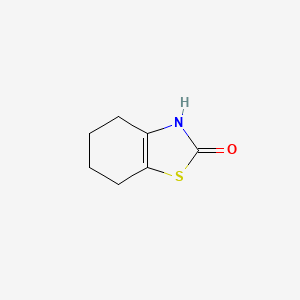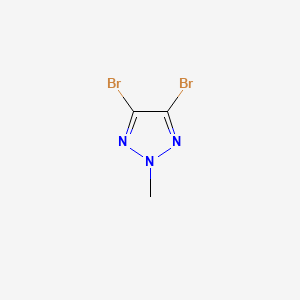
3-Bromo-6-chloro-2,4-dimethyl-5-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-6-chloro-2,4-dimethyl-5-nitropyridine is a halogenated nitropyridine compound that has not been directly discussed in the provided papers. However, related compounds with similar substitution patterns on the pyridine ring have been synthesized and studied, indicating the potential utility of such compounds in medicinal chemistry and materials science due to their rich halogen content and reactive functional groups .
Synthesis Analysis
The synthesis of halogen-rich pyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has been achieved using halogen dance reactions, which suggests that similar methodologies could potentially be applied to synthesize 3-Bromo-6-chloro-2,4-dimethyl-5-nitropyridine . The halogen dance reaction is a versatile method that allows for the regioselective functionalization of pyridines, which could be useful for introducing or modifying substituents on the pyridine ring.
Molecular Structure Analysis
X-ray crystallography has been used to determine the solid-state structure of related compounds, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, revealing that such molecules can crystallize with two independent molecules in the asymmetric unit with almost identical geometric parameters . This technique could be employed to analyze the molecular structure of 3-Bromo-6-chloro-2,4-dimethyl-5-nitropyridine to gain insights into its conformation and intermolecular interactions.
Chemical Reactions Analysis
The nitration of pyridine N-oxides has been shown to be directed by the N-oxide group, leading to specific nitro derivatives . This suggests that the nitro group in 3-Bromo-6-chloro-2,4-dimethyl-5-nitropyridine could influence its reactivity in subsequent chemical reactions. Additionally, the presence of halogens could allow for nucleophilic substitution reactions, as seen in other halogenated nitropyridines .
Physical and Chemical Properties Analysis
Spectroscopic methods such as IR, NMR, and UV-vis have been used to study the structural features and optical properties of related nitropyridines . These techniques could be applied to 3-Bromo-6-chloro-2,4-dimethyl-5-nitropyridine to determine its physical and chemical properties. Quantum mechanical and spectroscopic studies on similar compounds have provided detailed information on molecular structure, electronic characteristics, and vibrational frequencies, which could be relevant for understanding the properties of 3-Bromo-6-chloro-2,4-dimethyl-5-nitropyridine .
科学的研究の応用
Crystal Structure Analysis
3-Bromo-6-chloro-2,4-dimethyl-5-nitropyridine, similar to its derivatives, has been studied for its unique crystal packing properties. Hanuza et al. (1997) observed attractive intermolecular =C-H...O interactions in the crystal packing of 3-bromo-2,6-dimethyl-4-nitropyridine N-oxide. This study provides insights into the molecular interactions and structural characteristics of such compounds (Hanuza et al., 1997).
Synthesis of Azaindole Derivatives
Prokopov and Yakhontov (1979) explored the synthesis of azaindole derivatives from 3-bromo-4-chloro-5-nitropyridine. Their research contributes to the understanding of chemical transformations and syntheses involving nitropyridine derivatives (Prokopov & Yakhontov, 1979).
Vibrational Spectroscopy Studies
The study of vibrational properties of nitropyridine derivatives, including 3-bromo variants, has been conducted by Hanuza et al. (2001). They analyzed the vibrational spectroscopy properties, correlating them with the crystal structure, which is crucial for understanding the molecular dynamics of these compounds (Hanuza et al., 2001).
Molecular Dynamics and Ligand-Protein Interactions
Arulaabaranam et al. (2021) investigated the molecular structure, energy, and biological importance of 5-bromo-3-nitropyridine-2-carbonitrile, a compound structurally similar to 3-Bromo-6-chloro-2,4-dimethyl-5-nitropyridine. Their research included computational calculations and molecular docking studies, highlighting the potential biological applications of these compounds (Arulaabaranam et al., 2021).
Electron Spin Resonance Studies
Cottrell and Rieger (1967) conducted electron spin resonance studies on substituted pyridine and pyrimidine anion radicals, including nitropyridine derivatives. This research is relevant for understanding the electronic properties of such compounds (Cottrell & Rieger, 1967).
Safety And Hazards
特性
IUPAC Name |
5-bromo-2-chloro-4,6-dimethyl-3-nitropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClN2O2/c1-3-5(8)4(2)10-7(9)6(3)11(12)13/h1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVFNQKLNOBJEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)C)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-chloro-2,4-dimethyl-5-nitropyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1321419.png)









![8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B1321450.png)
